molecular formula C9H14N2O2 B12440217 2,3-Dimethoxy-benzyl-hydrazine CAS No. 887596-42-1

2,3-Dimethoxy-benzyl-hydrazine

Katalognummer: B12440217
CAS-Nummer: 887596-42-1
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: AYYRMTIGXJSIRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethoxy-benzyl-hydrazine is an organic compound that features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and a hydrazine functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-benzyl-hydrazine typically involves the reaction of 2,3-dimethoxybenzaldehyde with hydrazine hydrate. The reaction is usually carried out in an alcoholic solvent such as ethanol under reflux conditions. The general reaction scheme is as follows:

2,3-Dimethoxybenzaldehyde+Hydrazine hydrateThis compound\text{2,3-Dimethoxybenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 2,3-Dimethoxybenzaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethoxy-benzyl-hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to an amine.

    Substitution: The methoxy groups can be substituted under appropriate conditions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethoxy-benzyl-hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3-Dimethoxy-benzyl-hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The methoxy groups may also influence the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dimethoxybenzaldehyde: A precursor in the synthesis of 2,3-Dimethoxy-benzyl-hydrazine.

    Benzylhydrazine: Lacks the methoxy substitutions, leading to different reactivity and applications.

    2,4-Dimethoxy-benzyl-hydrazine: Similar structure but with methoxy groups at different positions, affecting its chemical properties.

Eigenschaften

CAS-Nummer

887596-42-1

Molekularformel

C9H14N2O2

Molekulargewicht

182.22 g/mol

IUPAC-Name

(2,3-dimethoxyphenyl)methylhydrazine

InChI

InChI=1S/C9H14N2O2/c1-12-8-5-3-4-7(6-11-10)9(8)13-2/h3-5,11H,6,10H2,1-2H3

InChI-Schlüssel

AYYRMTIGXJSIRY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1OC)CNN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.